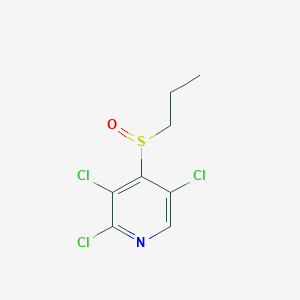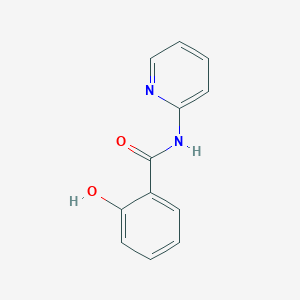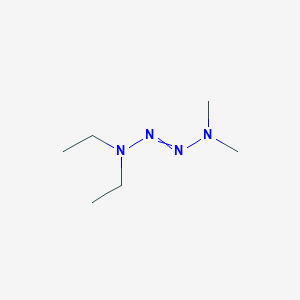
2-Tetrazene, 1,1-diethyl-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tetrazene, 1,1-diethyl-4,4-dimethyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a tetrazene derivative that is synthesized through a specific method and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-Tetrazene, 1,1-diethyl-4,4-dimethyl- is not fully understood. However, it is believed to work by releasing nitrogen gas when exposed to heat or pressure. This release of gas causes an explosion, which is why this compound is of interest in the field of explosives research.
Effets Biochimiques Et Physiologiques
2-Tetrazene, 1,1-diethyl-4,4-dimethyl- has been shown to have various biochemical and physiological effects. It has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-Tetrazene, 1,1-diethyl-4,4-dimethyl- in lab experiments is its unique properties. This compound has been shown to have properties that make it an excellent candidate for use in explosives research and other scientific fields. However, one of the limitations of using this compound is its potential for explosive reactions. Careful handling and storage are required to ensure the safety of researchers and laboratory personnel.
Orientations Futures
There are several possible future directions for research on 2-Tetrazene, 1,1-diethyl-4,4-dimethyl-. One possible direction is to further explore its potential applications in the treatment of cancer and other diseases. Additionally, research could be conducted to better understand the mechanism of action of this compound and its potential for use in other scientific fields. Finally, further research could be conducted to develop safer methods for handling and storing this compound in laboratory settings.
Conclusion:
In conclusion, 2-Tetrazene, 1,1-diethyl-4,4-dimethyl- is a unique compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and applications in the future.
Méthodes De Synthèse
The synthesis of 2-Tetrazene, 1,1-diethyl-4,4-dimethyl- involves a multi-step process. The first step is the reaction of 1,1-diethyl-4,4-dimethyl-2-butyne with hydrazine hydrate to form 1,1-diethyl-4,4-dimethyl-2-hydrazino-2-butene. This intermediate is then reacted with nitrous acid to form the desired compound, 2-Tetrazene, 1,1-diethyl-4,4-dimethyl-. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
2-Tetrazene, 1,1-diethyl-4,4-dimethyl- has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of explosives research. It has been shown to have unique properties that make it an excellent candidate for use in explosives. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
14866-81-0 |
|---|---|
Nom du produit |
2-Tetrazene, 1,1-diethyl-4,4-dimethyl- |
Formule moléculaire |
C6H16N4 |
Poids moléculaire |
144.22 g/mol |
Nom IUPAC |
N-(dimethylaminodiazenyl)-N-ethylethanamine |
InChI |
InChI=1S/C6H16N4/c1-5-10(6-2)8-7-9(3)4/h5-6H2,1-4H3 |
Clé InChI |
ACWGYOPNCRGEKM-UHFFFAOYSA-N |
SMILES |
CCN(CC)N=NN(C)C |
SMILES canonique |
CCN(CC)N=NN(C)C |
Synonymes |
1,1-Diethyl-4,4-dimethyl-2-tetrazene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



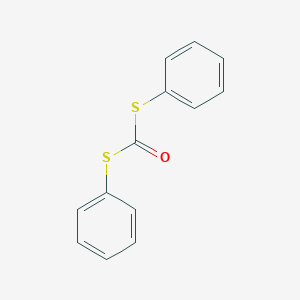
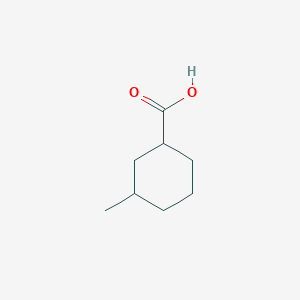

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)
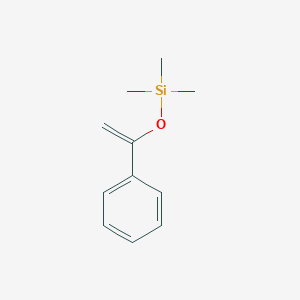
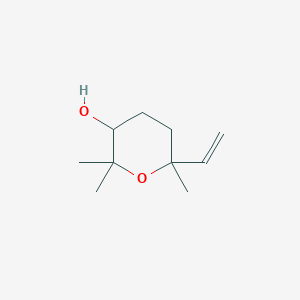

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)

![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)
